Computed Lipophilicity Parity with 3,4-Dimethoxy Isomer, but Distinct Electronic Topology
The target compound and its closest positional isomer, 3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-ol (CAS 1354915-85-7), share identical computed XLogP3-AA (1.9), TPSA (56.8 Ų), HBD (1), HBA (5), and rotatable bond count (3) [1][2]. However, the 3,5-dimethoxy arrangement places methoxy groups in a meta relationship relative to the isoxazole attachment point, creating a symmetric electron distribution distinct from the para-meta arrangement in the 3,4-isomer, which influences dipole moment and molecular recognition [3].
| Evidence Dimension | Computed physicochemical descriptors (XLogP3, TPSA, HBD, HBA, RotB) |
|---|---|
| Target Compound Data | XLogP3 = 1.9; TPSA = 56.8 Ų; HBD = 1; HBA = 5; RotB = 3 |
| Comparator Or Baseline | 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-ol (CAS 1354915-85-7): XLogP3 = 1.9; TPSA = 56.8 Ų; HBD = 1; HBA = 5; RotB = 3 |
| Quantified Difference | No difference in computed global descriptors; differentiation lies in substituent topology and electronic distribution |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07 / 2025.09.15) |
Why This Matters
Researchers optimizing isoxazole-based probes or leads must recognize that global physicochemical filters cannot distinguish between positional isomers; biological selectivity experiments remain essential for compound selection.
- [1] PubChem Compound Summary for CID 75359326, 3-(3,5-Dimethoxyphenyl)-1,2-oxazol-5-ol. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 75359342, 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-ol. National Center for Biotechnology Information, 2026. View Source
- [3] Dipole moments of some isoxazole derivatives: phenyl substituents in the 3 and 5 positions are electron donors with respect to the isoxazole ring. Documents Delivered, 2025. View Source
